

# 4SC-203 pharmacokinetics absorption distribution metabolism excretion

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## Compound Focus: 4Sc-203

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## Understanding Pharmacokinetics (PK) Parameters

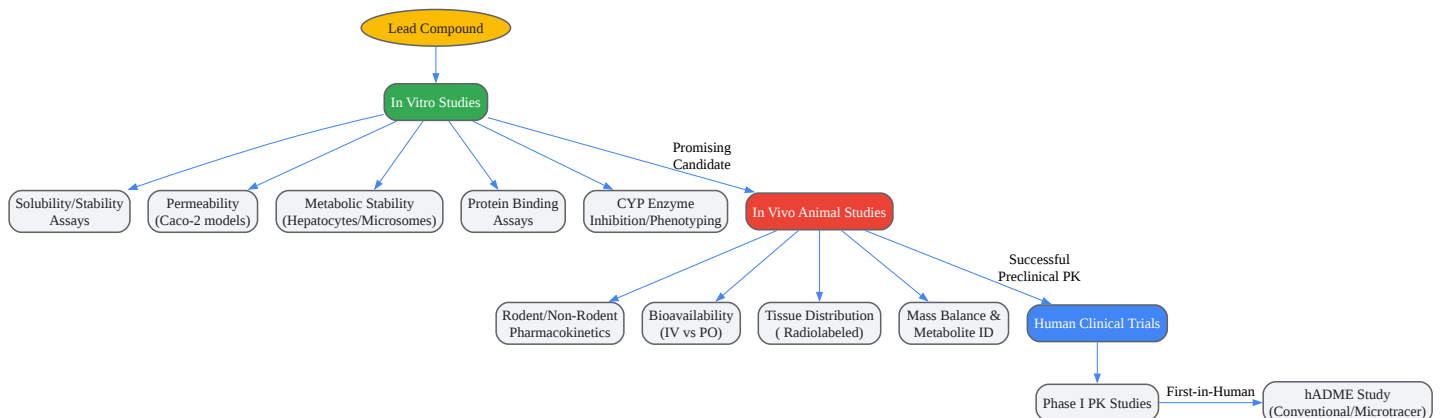
Pharmacokinetics is traditionally described by the ADME framework. The table below outlines the core parameters, their definitions, and common experimental approaches used in drug discovery and development [1] [2].

Parameter	Definition	Common Experimental Methods & Considerations
<b>Absorption</b>	The process of a drug moving from its site of administration into the systemic circulation.	<b>In vitro:</b> Solubility and stability assays in artificial gastric/intestinal fluids; cell culture models (e.g., Caco-2) for permeability [2]. <b>In vivo:</b> Plasma concentration-time profiles after oral vs. intravenous administration in animals to calculate <b>bioavailability</b> . Affected by route of administration, formulation, and <b>first-pass metabolism</b> [1] [3].
<b>Distribution</b>	The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.	<b>In vitro:</b> Protein binding assays (e.g., binding to albumin) [2]. <b>In vivo:</b> Tissue distribution studies using radiolabeled compounds in animals [2]. Described by the <b>Volume of Distribution (Vd)</b> . Affected by blood flow, tissue permeability, and protein binding [1].
<b>Metabolism</b>	The biochemical modification of the drug, typically into more water-soluble compounds (metabolites) for excretion.	<b>In vitro:</b> Incubation with hepatic microsomes, recombinant CYP enzymes, or hepatocytes to identify metabolites, metabolic pathways, and <b>clearance</b> [1] [2]. <b>In vivo:</b> Identification and quantification of

metabolites in plasma, urine, and feces. The liver is the primary site, largely via **Cytochrome P450 (CYP) enzymes** [1] [3]. | **Excretion** | The removal of the drug and its metabolites from the body. | **In vitro:** Renal tubular cell models to study renal transport [2]. **In vivo:** Mass balance studies collecting urine, feces, and sometimes bile to determine routes and rates of elimination [1] [2]. The kidneys are the primary organs for excretion. **Clearance** is the key parameter describing excretion [1]. |

## Standard Experimental Workflows for ADME Profiling

The following diagram illustrates the standard, multi-stage workflow used in the industry to characterize the ADME properties of a new chemical entity.



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This integrated approach helps de-risk development and predict human pharmacokinetics [4] [2]. A critical study is the **human Absorption, Distribution, Metabolism, and Excretion (hADME)** study, which uses a radiolabeled version of the drug (C) to quantitatively track its fate in the human body [5]. These studies can be conducted as conventional studies or more sensitive **microtracer studies**, which can be performed earlier in clinical development [5].

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